tert-Butyl 6-fluoronicotinate

Physicochemical Characterization Thermal Stability Reaction Optimization

tert-Butyl 6-fluoronicotinate (CAS 676560-01-3; C₁₀H₁₂FNO₂; MW 197.21) is a fluorinated pyridine-3-carboxylate ester bearing a tert-butyl protecting group. It serves as a versatile intermediate in medicinal and agrochemical syntheses, where the combination of the electron-withdrawing fluorine at the 6-position and the acid-labile tert-butyl ester defines its specific utility.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 676560-01-3
Cat. No. B1400369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-fluoronicotinate
CAS676560-01-3
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN=C(C=C1)F
InChIInChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
InChIKeyRZWMKWGTXCIWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 6-Fluoronicotinate (CAS 676560-01-3) – Core Identifiers & Class Context for Research Procurement


tert-Butyl 6-fluoronicotinate (CAS 676560-01-3; C₁₀H₁₂FNO₂; MW 197.21) is a fluorinated pyridine-3-carboxylate ester bearing a tert-butyl protecting group . It serves as a versatile intermediate in medicinal and agrochemical syntheses, where the combination of the electron-withdrawing fluorine at the 6-position and the acid-labile tert-butyl ester defines its specific utility . Predicted physicochemical data include a boiling point of 251.0 ± 20.0 °C (760 mmHg), a density of 1.1 ± 0.1 g/cm³, and an ACD/LogP of 2.25 .

Fluorinated pyridine building block with acid-labile tert-butyl ester for medicinal/agrochemical synthesis
Predicted thermal profile supports high-temperature reaction window assessment
Reported for use as an intermediate; confirm purity and identity before multi-step derivatization

Why Generic Substitution of tert-Butyl 6-Fluoronicotinate (676560-01-3) Is Not Straightforward


Substituting tert-butyl 6-fluoronicotinate with a closely related analog—such as a non-fluorinated nicotinate, a methyl ester variant, or an alternative halogen—fundamentally alters both synthetic strategy and downstream molecular properties. The steric bulk of the tert-butyl group imposes distinct reactivity and orthogonal deprotection conditions relative to smaller alkyl esters , while the 6-fluoro substituent uniquely modulates electronic distribution, metabolic susceptibility, and coordination geometry compared to hydrogen or other halogens [1]. Direct interchange therefore risks compromised reaction yields, altered pharmacokinetic profiles, and non-reproducible results in applications where precise structural features govern activity or assembly .

Non-fluorinated nicotinate analog
Alters electronic distribution, metabolic susceptibility, and LogP profile, potentially compromising downstream ADME behavior.
Methyl ester variant (vs. tert-butyl)
Lacks orthogonal acid-labile deprotection; the smaller alkyl ester changes steric profile and reaction selectivity.
Alternative halogen substitution (e.g., Cl, Br)
Modifies coordination geometry, hydrogen-bonding capacity, and electronic effects, leading to different supramolecular outcomes.

Quantitative Differentiation Evidence for tert-Butyl 6-Fluoronicotinate (676560-01-3) Against Key Comparators


Enhanced Boiling Point and Thermal Stability vs. Non-Fluorinated tert-Butyl Nicotinate

Compared to tert-butyl nicotinate (CAS 65321-36-0), which lacks the 6-fluoro substituent, tert-butyl 6-fluoronicotinate exhibits a higher predicted boiling point: 251.0 ± 20.0 °C versus 239.5 ± 13.0 °C (both at 760 mmHg) . This 11.5 °C increase (4.8%) is accompanied by a modest elevation in enthalpy of vaporization (48.8 vs. 47.6 kJ/mol) and a higher flash point (105.6 vs. 98.7 °C), collectively indicating reduced volatility and potentially broader thermal operating windows in high-temperature reactions or distillations [1].

Boiling Point & Thermal Stability
Data to verify
Target: 251.0 ± 20.0 °C
Comparator: 239.5 ± 13.0 °C
Δ +11.5 °C (+4.8%)
May support wider thermal operating window; predictions require experimental validation.
ACD/Labs predicted; confirm experimentally for process design.
Physicochemical Characterization Thermal Stability Reaction Optimization

Lipophilicity Modulation (LogP/LogD) Through 6-Fluoro Substitution Relative to Unsubstituted tert-Butyl Nicotinate

Introduction of the 6-fluoro atom increases the predicted ACD/LogP from 2.11 (tert-butyl nicotinate) to 2.25 (tert-butyl 6-fluoronicotinate), a delta of +0.14 . LogD values at both pH 5.5 and 7.4 also shift from 2.12 to 2.15, reflecting enhanced lipophilicity that can improve membrane permeability while preserving favorable aqueous solubility characteristics relative to the non-fluorinated core [1].

Lipophilicity Shift (LogP)
Data to verify
Target LogP: 2.25
Comparator: 2.11
Δ +0.14 (+6.6%)
Supports lipophilicity tuning for membrane permeability; predicted values.
Predicted logP; validate with experimental logD/logP.
Lipophilicity Drug Design ADME Prediction

Demonstrated Synthetic Utility: One-Step Conversion from 6-Fluoronicotinic Acid

tert-Butyl 6-fluoronicotinate can be prepared directly from 6-fluoronicotinic acid (0.092 g, 6.52 mmol) in a single operation using N,N-dimethylformamide di-tert-butyl acetal (8.2 mL, 29.6 mmol) in benzene/2-methyl-propan-2-ol, followed by reflux (3 h) and flash chromatographic purification (15–30% EtOAc/hexanes) to afford the titled compound [1]. Mass spectrometry confirms the expected [M+1]+ ion at m/z 197, and ¹H NMR signals at δ 8.82 (d, 1H), 8.38 (m, 1H), 6.98 (d, 1H), and 1.64 (s, 9H) unambiguously verify the structure [1].

One-Step Esterification
Reported
From 6-fluoronicotinic acid; DMF di-tert-butyl acetal, benzene/t-BuOH (2:1), reflux 3 h; purified by flash chromatography. MS and ¹H NMR confirm structure.
Validated route reduces procurement risk and supports batch consistency.
As per patent literature; confirm with COA and in-house QC.
Synthetic Methodology Building Block Preparation Reaction Yield

Coordination Chemistry Differentiation: 6-Fluoro Substituent Enables Specific Nickel(II) Polymer Assembly

The 6-fluoronicotinate ligand (as the acid form, directly convertible from the tert-butyl ester) coordinates to nickel(II) in an octahedral geometry with two water molecules, two monodentate 6-fluoronicotinate O atoms, and two bridging 4,4′-bipyridine N atoms, forming a trans isomer and yielding a one-dimensional coordination polymer {[Ni(6-Fnic)₂(4,4′-bpy)(H₂O)₂]·3H₂O}ₙ [1]. This crystal structure—the first reported for any 6-fluoronicotinate complex—demonstrates that the fluorine substituent does not disrupt coordination; instead, it participates in an extended hydrogen-bonded network via O–H⋯O and O–H⋯N interactions, giving rise to distinct R₈⁸(24) and R₆⁶(16) ring motifs [1].

Ni(II) Coordination Polymer
Class-level
Forms trans-[Ni(6-Fnic)₂(4,4'-bpy)(H₂O)₂]·3H₂O, 1D polymer with R₈⁸(24) and R₆⁶(16) H-bond motifs (CCDC 1988000).
Demonstrates compatibility of 6-fluoro substituent with metal coordination and supramolecular assembly.
First reported 6-fluoronicotinate complex; class-level comparison to non-fluorinated analogs.
Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Priority Research and Industrial Application Scenarios for tert-Butyl 6-Fluoronicotinate (676560-01-3)


Medicinal Chemistry: Fluorinated Heterocyclic Core Synthesis with Enhanced Lipophilicity

Use tert-butyl 6-fluoronicotinate as a protected, fluorinated pyridine building block to construct kinase inhibitors, GPCR modulators, or other bioactive molecules where the 6-fluoro substituent improves metabolic stability and membrane permeability [1]. The tert-butyl ester remains stable under basic/nucleophilic conditions, allowing for functional group manipulations before acidic deprotection to reveal the free carboxylic acid for amide coupling or further elaboration .

Supramolecular and Coordination Chemistry: Design of Fluorine-Containing Metal-Organic Assemblies

Deprotect the tert-butyl ester to generate 6-fluoronicotinic acid, which can serve as a ligand for transition metals (e.g., Ni, Cu, Zn) to construct 1D coordination polymers or discrete complexes [2]. The fluorine atom participates in hydrogen-bonding networks, enabling the creation of robust supramolecular architectures with tailored porosity, magnetism, or catalytic properties.

Agrochemical Research: Synthesis of Fluorinated Pesticides and Herbicides

Incorporate tert-butyl 6-fluoronicotinate into agrochemical discovery programs as a versatile fluorinated intermediate [3]. The fluorine atom enhances environmental persistence and target specificity, while the ester group allows for modular derivatization toward novel nicotinoid analogs or other crop protection agents.

Process Development: High-Temperature Couplings Requiring Thermally Stable Intermediates

When designing synthetic routes that involve elevated temperatures—such as Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations—tert-butyl 6-fluoronicotinate's higher boiling point (251 °C vs. 240 °C for non-fluorinated analog) and flash point (106 °C vs. 99 °C) provide a wider safe operating window and reduced volatility losses compared to tert-butyl nicotinate [4].

Application
Selection Property
Validation Focus
Fluorinated Lead Optimization
6-Fluoro substitution for lipophilicity tuning
Metabolic stability & permeability (ADME) assays
Metal-Organic Assembly Design
Fluorine participation in H-bonding networks
Single-crystal XRD & supramolecular architecture analysis
Agrochemical Intermediate Synthesis
Fluorine incorporation for environmental persistence
Target specificity & field stability studies
High-Temperature Process Chemistry
Predicted broader thermal operating window
Reaction yield & thermal safety margin assessment

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36 linked technical documents
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